Cas no 22099-78-1 (1-Cyclopentene-1-heptanoic acid, 3-hydroxy-5-oxo-)

1-Cyclopentene-1-heptanoic acid, 3-hydroxy-5-oxo- structure
22099-78-1 structure
Product name:1-Cyclopentene-1-heptanoic acid, 3-hydroxy-5-oxo-
CAS No:22099-78-1
MF:C12H18O4
MW:226.26892
CID:1407115
PubChem ID:3690897

1-Cyclopentene-1-heptanoic acid, 3-hydroxy-5-oxo- Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclopentene-1-heptanoic acid, 3-hydroxy-5-oxo-
    • 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoic acid
    • 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoic acid
    • SCHEMBL7621615
    • 3-hydroxy-5-oxocyclopent-1-eneheptanoic acid
    • 3(RS)-hydroxy-5-oxocyclopent-1-eneheptanoic acid
    • ACMC-20apjz
    • 22099-78-1
    • DB-071929
    • 7-(3-hydroxy-5-oxo-cyclopentenyl)-heptanoic acid
    • 4-hydroxy-2-(6-carboxyhexyl)-cyclopent-2-en-1-one
    • IXOFUWJRSYPKSX-UHFFFAOYSA-N
    • 4-hydroxy-2-(6-carboxyhexyl)cyclopent-2-en-1-one
    • 54996-33-7
    • 7-(3-Hydroxy-5-oxo-1-cyclopenten-1-yl)-heptanoic acid
    • 2-(6-carboxyhexyl)-4-hydroxycyclopent-2-en-1-one
    • DTXSID80395103
    • 2-(6-carboxyhexyl)-4-hydroxy-cyclopent-2-en-1-one
    • Inchi: InChI=1S/C12H18O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h7,10,13H,1-6,8H2,(H,15,16)
    • InChI Key: IXOFUWJRSYPKSX-UHFFFAOYSA-N
    • SMILES: C1C(C=C(C1=O)CCCCCCC(=O)O)O

Computed Properties

  • Exact Mass: 226.12054
  • Monoisotopic Mass: 226.12050905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.6Ų
  • XLogP3: 1.2

Experimental Properties

  • PSA: 74.6

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